4-(Azepan-2-ylmethyl)morpholine
CAS No.: 881040-14-8
Cat. No.: VC7925037
Molecular Formula: C11H22N2O
Molecular Weight: 198.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881040-14-8 |
|---|---|
| Molecular Formula | C11H22N2O |
| Molecular Weight | 198.31 g/mol |
| IUPAC Name | 4-(azepan-2-ylmethyl)morpholine |
| Standard InChI | InChI=1S/C11H22N2O/c1-2-4-11(12-5-3-1)10-13-6-8-14-9-7-13/h11-12H,1-10H2 |
| Standard InChI Key | PHUZESDXHKGAHC-UHFFFAOYSA-N |
| SMILES | C1CCC(NCC1)CN2CCOCC2 |
| Canonical SMILES | C1CCC(NCC1)CN2CCOCC2 |
Introduction
Chemical Identity and Basic Properties
4-(Azepan-2-ylmethyl)morpholine is characterized by the fusion of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) and an azepane ring (a seven-membered saturated amine ring) linked via a methylene group. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 881040-14-8 |
| Molecular Formula | C₁₁H₂₂N₂O |
| Molecular Weight | 198.31 g/mol |
| Synonyms | 2-[(Morpholin-4-yl)methyl]azepane |
| Purity | ≥98% (HPLC) |
The molecular formula aligns with the structural integration of a morpholine unit (C₄H₉NO) and an azepane unit (C₆H₁₃N) connected by a methylene bridge (-CH₂-). This configuration introduces two nitrogen atoms and one oxygen atom, contributing to its polar surface area and hydrogen-bonding potential .
Structural Analysis and Stereochemical Considerations
Core Architecture
The morpholine ring adopts a chair conformation, with oxygen and nitrogen atoms at positions 1 and 4, respectively. The azepane ring, a seven-membered cyclic amine, exists in a boat-like conformation due to ring strain minimization. The methylene linker at the azepane’s 2-position connects to morpholine’s nitrogen, creating a branched topology.
Stereochemistry
Synthetic Pathways and Industrial Availability
Synthesis Strategies
Although detailed synthetic protocols are proprietary, plausible routes involve:
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Nucleophilic Substitution: Reacting 2-(bromomethyl)azepane with morpholine under basic conditions.
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Reductive Amination: Condensing azepane-2-carbaldehyde with morpholine followed by reduction.
Industrial suppliers like MolCore and AngeneChemical produce this compound at ≥98% purity, indicating optimized large-scale synthesis protocols .
Challenges in Synthesis
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Ring Strain: The azepane’s seven-membered ring may require high-temperature cyclization steps.
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Regioselectivity: Ensuring substitution occurs exclusively at the azepane’s 2-position demands careful catalyst selection.
Comparative Analysis with Structural Analogues
The dimethyl variant’s larger size (MW: 226.36 vs. 198.31) may reduce solubility but improve target selectivity .
Future Directions and Research Gaps
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Pharmacological Profiling: In vitro assays to evaluate affinity for σ1R, 5-HT, and AChE.
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Stereochemical Optimization: Synthesis of enantiopure forms to assess chirality-dependent activity.
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ADMET Studies: Absorption, distribution, metabolism, excretion, and toxicity profiling.
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